2,6-Dimethylbenzene-1,4-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of aromatic diamines can be complex, involving multiple steps and reactions. For example, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) as described in the first paper involves a Friedel–Crafts acylation followed by a nucleophilic substitution reaction and a reduction process . Although this synthesis does not directly pertain to 2,6-Dimethylbenzene-1,4-diamine dihydrochloride, it demonstrates the type of synthetic routes that could be explored for related compounds.
Molecular Structure Analysis
The molecular structure of aromatic diamines is characterized by the presence of amine groups attached to an aromatic ring. The structure of the diamine influences its reactivity and the properties of the polymers it forms. For instance, the presence of a pyridine unit in BABP likely affects its electronic properties and its ability to form polyimides with high thermal stability .
Chemical Reactions Analysis
Aromatic diamines can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). The second paper discusses the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with different diamines under high pressure, leading to the formation of cyclization products . This suggests that 2,6-Dimethylbenzene-1,4-diamine dihydrochloride could potentially participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic diamines are influenced by their molecular structure. The polyimides derived from BABP, for example, exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen, and glass-transition temperatures ranging from 208–324 °C . These properties are crucial for the application of these materials in high-temperature environments.
Scientific Research Applications
Synthesis and Polymer Applications
Electrochromic Poly(ether sulfone)s : Synthesized derivatives of dimethylamine-substituted triphenylamine containing 2,6-Dimethylbenzene-1,4-diamine were used in electroactive aromatic poly(ether sulfone)s for electrochromic devices with high coloration contrast and excellent electrochemical stability (Huang, Kung, Shao, & Liou, 2021).
Organosoluble Polyimides : Utilization in the synthesis of new polyimides, showing exceptional thermal and thermooxidative stability, for potential high-performance applications (Liaw, Liaw, & Yu, 2001).
Material Characterization and Synthesis
Benzene Complexes : Structural characterization of zinc complexes with benzene-1,2-diamine ligands, highlighting a potential for exploring molecular structures and interactions (Zick & Geiger, 2016).
Polyimides with Pendent Chains : Synthesis of polyimides containing 2,6-Dimethylbenzene-1,4-diamine for producing strong, flexible films with good thermal stability, indicating its use in advanced material production (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).
Molecular Analysis of Liquids : Studies on the structure of 1,4-dimethylbenzene liquids using X-ray diffraction, contributing to the understanding of molecular interactions and structures in liquids (Drozdowski, 2006).
Chemical Synthesis and Reactivity
Metal-Catalysed Diamination : Research on the diamination of alkenes, where 1,2-diamine structures like 2,6-Dimethylbenzene-1,4-diamine are pivotal in synthesis processes. These are significant in the creation of pharmaceutical agents and natural products (Cardona & Goti, 2009).
Palladium-Mediated Reactions : Investigation of the reactivity of benzene-1,2-diamines with palladium complexes, highlighting the chemical versatility and potential applications in organometallic chemistry (Kinzhalov, Starova, & Boyarskiy, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
2,6-dimethylbenzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALKJCXEPFRYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205036 | |
Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzene-1,4-diamine dihydrochloride | |
CAS RN |
56496-89-0 | |
Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzene-1,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48Y47YN2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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